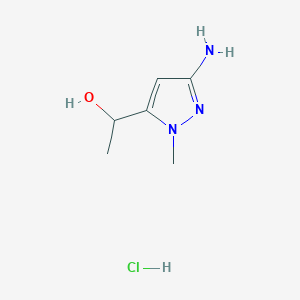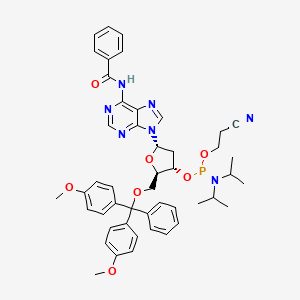
2-Bromo-1-chloro-3-fluoro-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-3-fluoro-4-methylbenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the stepwise introduction of substituents onto the benzene ring:
Bromination: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Chlorination: The brominated benzene undergoes chlorination using chlorine (Cl₂) and a catalyst like iron(III) chloride (FeCl₃).
Fluorination: Fluorination can be achieved using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the existing substituents direct the incoming electrophile to specific positions on the benzene ring.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). Reduction reactions can target the halogen substituents, converting them to hydrogen atoms using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C with H₂ or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., nitration with HNO₃/H₂SO₄).
Major Products:
Oxidation: 2-Bromo-1-chloro-3-fluoro-4-methylbenzoic acid.
Reduction: this compound derivatives with reduced halogen substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its multiple substituents make it a versatile starting material for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of pharmaceuticals, particularly those requiring halogenated aromatic rings for biological activity.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique substitution pattern can impart desirable properties to the final products, such as increased thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 2-Bromo-1-chloro-3-fluoro-4-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles. The electron-withdrawing halogens (bromine, chlorine, and fluorine) and the electron-donating methyl group create a unique electronic environment that affects the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-chloro-4-fluorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
2-Bromo-1-chloro-3-fluorobenzene: Similar structure but without the methyl group, affecting its chemical properties.
2-Bromo-1-chloro-3-methylbenzene: Lacks the fluorine substituent, leading to different reactivity patterns.
Uniqueness: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene’s combination of substituents provides a unique balance of electron-withdrawing and electron-donating effects, making it particularly useful in specific synthetic applications where precise control over reactivity is required.
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLPGSGDCYBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)

![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)








